molecular formula C23H29N3O2S2 B151723 Thiothixene CAS No. 3313-26-6

Thiothixene

Numéro de catalogue: B151723
Numéro CAS: 3313-26-6
Poids moléculaire: 443.6 g/mol
Clé InChI: GFBKORZTTCHDGY-UWVJOHFNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Thiothixene is a tricyclic thioxanthene derivative classified as a typical antipsychotic. Its chemical name is (Z)-N,N-dimethyl-9-(3-(4-methylpiperazin-1-yl)propylidene)-9H-thioxanthene-2-sulfonamide . Introduced in 1967, it shares structural and pharmacological similarities with phenothiazines, particularly piperazine derivatives, but differs in its thioxanthene backbone and sulfonamide group . This compound primarily acts as a dopamine D2 receptor antagonist, reducing psychotic symptoms such as hallucinations and delusions .

Méthodes De Préparation

Historical Synthesis Routes and Methodological Evolution

Early Synthetic Approaches by Wyatt et al.

The foundational synthesis of thiothixene, as described by Wyatt et al., involves multiple routes originating from thioxanthene derivatives. One prominent method begins with 9-lithio-N,N-dimethylthioxanthene-2-sulfonamide as the starting material :

  • Acetylation : The lithium intermediate undergoes acetylation to form a ketone derivative.

  • Condensation and Amine Exchange : The ketone is condensed with a propylidene side chain precursor, followed by amine exchange to introduce the piperazine moiety.

  • Reduction and Dehydration : Sodium borohydride (NaBH₄) reduces the intermediate, and phosphorus oxychloride (POCl₃) in pyridine facilitates dehydration, yielding E- and Z-thiothixene isomers .

This route highlights the challenges of stereochemical control, as the final product exists in geometric isomers requiring separation.

Muren et al.'s Wittig Reaction-Based Synthesis

Muren et al. developed an alternative pathway using N,N-dimethylsulfamoyl-Z-thioxanthen-9-one as the starting material :

  • Wittig Reaction : The ketone reacts with a phosphorus ylide to introduce the piperazinylpropylidene side chain.

  • Methylation : Alkylating agents such as methyl iodide selectively methylate the piperazine nitrogen, finalizing the side chain .

This method improved yield compared to earlier approaches but still faced limitations in regioselectivity during the Wittig step.

Hobbs' Thiophenol Condensation and Cyclization

D.C. Hobbs pioneered a synthesis route emphasizing thiophenol derivatives and polyphosphoric acid (PPA) -mediated cyclization :

  • Nucleophilic Substitution : Thiophenol reacts with 2-chloro-5-dimethylsulfamoylbenzoic acid in alkaline dimethylformamide (DMF) at 130–140°C.

  • Ring Closure : PPA at 70°C induces cyclization, forming N,N-dimethylsulfamoyl-Z-thioxanthen-9-one.

  • Side Chain Addition : A Wittig reaction attaches the piperazinylpropylidene group, yielding this compound isomers .

This method’s reliance on PPA, while effective, posed handling challenges due to the reagent’s corrosive nature.

Modern Advances in Thioxanthene Synthesis

Intramolecular Friedel-Crafts Alkylation (FCA)

Recent studies by Deniz et al. demonstrated the efficacy of trifluoroacetic acid (TFA) -catalyzed intramolecular FCA for thioxanthene synthesis :

Step Reagents/Conditions Yield
Starting Alcohol (1a–1t)2-fluorobenzaldehyde + thiophenol derivatives95–100%
CyclizationTFA (10 mol%) in DCM, 24h70–92%

This method bypasses traditional metal catalysts, offering a safer and more scalable approach .

Optimization of Catalyst Systems

Comparative studies of Bro̷nsted acids revealed TFA as superior to N-triphyllylphosphoramide (NTPA) and diphenyl hydrogen phosphate (DPP) for cyclization efficiency :

Catalyst Solvent Conversion (%)
TFATHF70
NTPATHF65
DPPTHF50

TFA’s high proton-donating capacity facilitates carbocation formation, critical for ring closure .

Stereochemical Considerations and Isomer Separation

This compound’s E- and Z-isomers exhibit distinct pharmacological profiles, necessitating precise stereochemical control:

  • Reduction with NaBH₄ : Produces a diastereomeric mixture, resolved via fractional crystallization .

  • Chromatographic Techniques : High-performance liquid chromatography (HPLC) with chiral stationary phases achieves >98% enantiomeric excess in modern workflows .

Industrial-Scale Manufacturing Challenges

Pfizer’s original manufacturing process faced hurdles in solubility management and waste reduction :

  • Solubility : this compound’s poor aqueous solubility (<0.1 mg/mL at 25°C) complicates purification .

  • Green Chemistry Innovations : Replacement of POCl₃ with ionic liquid catalysts reduced hazardous waste by 40% in pilot studies .

Analyse Des Réactions Chimiques

Types de réactions : Le thiothixène subit diverses réactions chimiques, notamment :

Réactifs et conditions communs :

Principaux produits :

4. Applications de la recherche scientifique

Le thiothixène a un large éventail d'applications dans la recherche scientifique :

5. Mécanisme d'action

Le thiothixène exerce ses effets en agissant comme un antagoniste sur divers récepteurs postsynaptiques :

    Récepteurs dopaminergiques : Bloque les récepteurs D1, D2, D3 et D4, ce qui aide à gérer les symptômes productifs et improductifs de la schizophrénie.

    Récepteurs sérotoninergiques : Agit sur les récepteurs 5-HT1 et 5-HT2, procurant des effets anxiolytiques, antidépresseurs et anti-agressifs.

    Récepteurs histaminergiques : Bloque les récepteurs H1, conduisant à des effets sédatifs et antiémétiques.

    Récepteurs alpha-adrénergiques : Inhibe les récepteurs alpha1 et alpha2, ce qui peut abaisser la pression artérielle et provoquer une tachycardie réflexe.

    Récepteurs muscariniques : Antagonise les récepteurs M1 et M2, entraînant des effets anticholinergiques tels que la bouche sèche et la vision floue

Applications De Recherche Scientifique

Pharmacological Mechanism of Action

Thiothixene functions primarily as a dopamine antagonist , affecting multiple neurotransmitter systems. Its action involves:

  • Dopaminergic Receptors : It blocks D1, D2, D3, and D4 receptor subtypes, which is crucial for alleviating both positive and negative symptoms of schizophrenia .
  • Serotonergic Receptors : It interacts with 5-HT1 and 5-HT2 receptors, contributing to anxiolytic and antidepressant effects while potentially mitigating some extrapyramidal side effects .
  • Histaminergic and Adrenergic Receptors : this compound also acts on H1 receptors (leading to sedation) and alpha-adrenergic receptors (which can lower blood pressure) .
  • Cholinergic Receptors : Its antagonistic effects on muscarinic receptors can lead to anticholinergic side effects such as dry mouth and blurred vision .

Therapeutic Applications

This compound is primarily indicated for:

  • Schizophrenia : It is effective in managing both acute and chronic forms of this disorder. Clinical studies have shown that this compound can significantly reduce psychotic symptoms in patients .
  • Bipolar Disorder and Mania : Its mood-stabilizing properties allow it to be used in treating manic episodes associated with bipolar disorder .
  • Behavioral Disturbances : this compound is sometimes prescribed for patients exhibiting severe behavioral issues, particularly in psychiatric settings .

Side Effects

While this compound is effective for many patients, it is associated with a range of side effects:

  • Extrapyramidal Symptoms (EPS) : These include tremors, rigidity, and bradykinesia, which are common with many antipsychotics .
  • Anticholinergic Effects : Symptoms such as dry mouth, constipation, and blurred vision may occur due to its action on cholinergic receptors .
  • Weight Gain and Sedation : Patients may experience weight gain and sedation as a result of histaminergic blockade .

Case Studies

Several case studies highlight the clinical implications of this compound use:

  • Medication Error Case :
    A 71-year-old female was mistakenly prescribed this compound instead of her antihypertensive medication. She developed drug-induced Parkinsonism due to prolonged exposure to this compound. Upon discontinuation of the drug, her symptoms improved significantly .
  • Efficacy in Schizophrenia :
    In a clinical setting involving eight patients with schizophrenia (both acute and chronic), this compound was noted to effectively manage psychotic symptoms. However, three patients exhibited significant EPS, underscoring the need for careful monitoring during treatment .

Mécanisme D'action

Thiothixene exerts its effects by acting as an antagonist on various postsynaptic receptors:

    Dopaminergic Receptors: Blocks D1, D2, D3, and D4 receptors, which helps manage both productive and unproductive symptoms of schizophrenia.

    Serotonergic Receptors: Acts on 5-HT1 and 5-HT2 receptors, providing anxiolytic, antidepressive, and antiaggressive effects.

    Histaminergic Receptors: Blocks H1 receptors, leading to sedation and antiemetic effects.

    Alpha-Adrenergic Receptors: Inhibits alpha1 and alpha2 receptors, which can lower blood pressure and cause reflex tachycardia.

    Muscarinic Receptors: Antagonizes M1 and M2 receptors, resulting in anticholinergic effects such as dry mouth and blurred vision

Comparaison Avec Des Composés Similaires

Structural and Pharmacological Comparisons

Table 1: Structural and Receptor Affinity Profiles

Compound Class Core Structure Key Moieties Receptor Affinity (Primary)
Thiothixene Thioxanthene Tricyclic thioxanthene Sulfonamide, Piperazine D2 > H1
Chlorprothixene Thioxanthene Tricyclic thioxanthene Chlorine substitution D2, H1, M1
Haloperidol Butyrophenone P-Fluorobutyrophenone Piperidine D2 (high selectivity)
Clozapine Atypical (Dibenzodiazepine) Tricyclic dibenzodiazepine - D4, 5-HT2A, H1
Risperidone Atypical (Benzisoxazole) Benzisoxazole - D2, 5-HT2A
  • Thioxanthenes vs. Phenothiazines: this compound and chlorprothixene share a thioxanthene backbone, whereas phenothiazines (e.g., fluphenazine) have a sulfur-containing phenothiazine ring. The sulfonamide group in this compound enhances tranquilizer activity, while the piperazine moiety increases lipid solubility .
  • Butyrophenones: Haloperidol exhibits higher D2 selectivity and potency, leading to a greater risk of extrapyramidal symptoms (EPS) compared to this compound .
  • Atypical Antipsychotics : Clozapine and risperidone target serotonin (5-HT2A) receptors, reducing EPS risk but increasing metabolic side effects .

Clinical Efficacy and Indications

Table 2: Clinical Profiles

Compound Indications Efficacy in Schizophrenia EPS Risk Metabolic Effects
This compound Schizophrenia, psychosis Moderate Moderate Low
Chlorprothixene Schizophrenia, agitation Moderate Moderate Low
Haloperidol Schizophrenia, acute psychosis High High Low
Clozapine Treatment-resistant schizophrenia High Low High (weight gain, diabetes)
Risperidone Schizophrenia, bipolar mania High Moderate Moderate (weight gain)
  • Schizophrenia : this compound is effective in managing acute and chronic schizophrenia but is less potent than haloperidol . Clozapine remains superior for treatment-resistant cases .
  • Borderline/Schizotypal Disorders: this compound shows efficacy in low doses for specific symptoms (e.g., paranoid ideation), similar to haloperidol .

Pharmacokinetics and Monitoring

Table 3: Pharmacokinetic Properties

Compound Bioavailability Half-Life (hrs) Metabolism Monitoring Recommendations
This compound ~30% 34–40 Hepatic (CYP450), biliary excretion Serum levels correlate with clinical response
Haloperidol 60–70% 18–24 Hepatic (CYP3A4) TDM for dose optimization
Clozapine 50–60% 12–16 Hepatic (CYP1A2) Mandatory ANC monitoring
  • Metabolism: this compound is metabolized into inactive compounds, with unchanged drug exclusively present in the brain .

Activité Biologique

Thiothixene, marketed under the trade name Navane, is a thioxanthene antipsychotic medication primarily used in the treatment of schizophrenia. Introduced in 1967, this compound has been studied for its pharmacological properties, mechanisms of action, and clinical efficacy. This article provides a comprehensive overview of the biological activity of this compound, including its receptor interactions, clinical case studies, and relevant research findings.

This compound exhibits its antipsychotic effects primarily through its action as an antagonist at various neurotransmitter receptors:

  • Dopamine Receptors : this compound blocks D1, D2, D3, and D4 dopamine receptors. This blockade is crucial for reducing dopaminergic activity in the mesolimbic pathway, which is often hyperactive in schizophrenia .
  • Serotonin Receptors : It also antagonizes 5-HT1 and 5-HT2 serotonin receptors, contributing to its anxiolytic and antidepressant effects while potentially mitigating extrapyramidal side effects .
  • Histamine and Cholinergic Receptors : this compound interacts with H1 histaminergic receptors and muscarinic M1/M2 receptors, leading to sedative effects and anticholinergic side effects like dry mouth and blurred vision .

Comparative Studies

Research comparing this compound with other antipsychotics has highlighted its potency and side effect profile. A notable study indicated that this compound was less effective than loxapine for rapid tranquilization in acutely disturbed psychotic patients, with a median time to achieve tranquilization significantly longer for this compound (95 minutes) compared to loxapine (60 minutes) .

Case Studies

  • Drug-Induced Parkinsonism : A case study reported a 71-year-old female who experienced drug-induced Parkinsonism after mistakenly taking this compound instead of her antihypertensive medication for three months. Upon discontinuation of this compound, her symptoms improved significantly .
  • Elderly Chronic Schizophrenics : A clinical trial involving elderly patients demonstrated that this compound effectively reduced psychotic symptoms but also noted the occurrence of extrapyramidal side effects in some patients .

Side Effects

This compound is associated with several adverse effects due to its pharmacological profile:

  • Extrapyramidal Symptoms : Commonly observed side effects include tremors, rigidity, and bradykinesia .
  • Anticholinergic Effects : Patients may experience dry mouth, blurred vision, constipation, and urinary retention due to its action on cholinergic receptors .
  • Neuroleptic Malignant Syndrome : Although rare, this compound can induce this potentially life-threatening condition characterized by severe muscle rigidity and autonomic instability .

Summary of Research Findings

The following table summarizes key findings from studies on this compound's biological activity:

Study TypeKey Findings
Comparative EfficacyThis compound was less effective than loxapine for rapid tranquilization (P < 0.001)
Case StudyPatient developed drug-induced Parkinsonism; symptoms improved after discontinuation
Clinical TrialEffective in treating psychosis in elderly patients; noted extrapyramidal side effects
Receptor InteractionActs on multiple receptor types (D1-D4, 5-HT1/2, H1) contributing to both therapeutic effects and side effects

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Thiothixene in biological samples, and how do they ensure specificity in complex matrices?

  • Answer : Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is the gold standard for detecting this compound in serum and plasma due to its high sensitivity and ability to differentiate between structurally similar antipsychotics. Key methodological considerations include optimizing column chemistry (e.g., C18 columns), ionization parameters (e.g., electrospray ionization), and sample preparation (e.g., protein precipitation with acetonitrile) to minimize matrix effects . Cross-validation with fluorometric or gas chromatographic assays is advised to confirm accuracy .

Q. How should researchers design experiments to assess this compound’s pharmacokinetic variability across patient subpopulations?

  • Answer : Stratified sampling based on metabolic phenotypes (e.g., CYP2D6 polymorphisms) and comorbidities (e.g., renal/hepatic impairment) is critical. Use repeated-measures designs to track serum levels at steady state (e.g., 5–7 days post-dose) and correlate them with clinical outcomes via tools like the Brief Psychiatric Rating Scale (BPRS). Include covariates such as age, body mass index, and concurrent medications in multivariate analyses .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound clinical trials?

  • Answer : Non-linear mixed-effects modeling (NONMEM) is preferred for handling sparse pharmacokinetic data, while hierarchical regression can address inter-individual variability. For categorical outcomes (e.g., symptom reduction), logistic regression with dose quartiles as predictors is recommended. Adjust for confounders like adherence rates using propensity score matching .

Advanced Research Questions

Q. How can researchers resolve contradictions between observed serum this compound levels and clinical outcomes in schizophrenia studies?

  • Answer : Investigate potential confounders such as metabolite activity (e.g., sulfoxide derivatives), blood-brain barrier penetration efficiency, and receptor affinity thresholds. Use erythrocyte (RBC) level measurements as a surrogate for central nervous system exposure, as RBC levels may better correlate with clinical response in patients with low serum concentrations . Additionally, employ pharmacodynamic modeling to link receptor occupancy (D2/5-HT2A) to therapeutic effects .

Q. What methodological challenges arise when correlating this compound’s plasma levels with receptor occupancy, and how can they be mitigated?

  • Answer : Challenges include metabolite interference in immunoassays and non-linear pharmacokinetics. Use high-specificity assays (e.g., LC-MS/MS) and validate against positron emission tomography (PET) imaging data for direct receptor occupancy measurements. Incorporate population pharmacokinetic-pharmacodynamic (PK-PD) models to account for delayed equilibration between plasma and brain compartments .

Q. How can preclinical findings on this compound’s neurobehavioral effects be validated in human studies while addressing interspecies differences?

  • Answer : Use translational endpoints such as prepulse inhibition (PPI) for sensorimotor gating or cognitive flexibility tasks (e.g., Wisconsin Card Sorting Test). Conduct microdosing trials with radiolabeled this compound to assess cerebral distribution. Cross-validate animal dose equivalents using allometric scaling adjusted for human metabolic rates .

Q. What strategies optimize the simultaneous detection of this compound and its metabolites in LC-MS/MS workflows?

  • Answer : Employ polarity switching during MS acquisition to capture ionizable metabolites. Use deuterated internal standards (e.g., this compound-d4) for quantification. For metabolite identification, perform high-resolution MS (HR-MS) with collision-induced dissociation (CID) and compare fragmentation patterns against synthetic standards .

Q. Methodological Guidance for Data Interpretation

Q. How should researchers address discrepancies in this compound’s reported therapeutic thresholds across studies?

  • Answer : Perform meta-analyses with subgroup stratification by assay type (e.g., fluorometric vs. chromatographic) and patient demographics. Use receiver operating characteristic (ROC) curves to identify optimal serum thresholds for clinical response, adjusting for assay sensitivity/specificity .

Q. What ethical considerations apply when studying this compound in vulnerable populations (e.g., geriatric or pediatric patients)?

  • Answer : Implement rigorous informed consent protocols with capacity assessments. Use adaptive trial designs (e.g., Bayesian methods) to minimize exposure to subtherapeutic or toxic doses. Include independent data safety monitoring boards (DSMBs) to oversee adverse events .

Q. How can pharmacokinetic-pharmacodynamic (PK-PD) modeling improve this compound dosing regimens in treatment-resistant populations?

  • Answer : Develop mechanistic PK-PD models integrating D2 receptor occupancy dynamics and prolactin response biomarkers. Use Monte Carlo simulations to predict dose adjustments for CYP2D6 poor metabolizers or patients on polypharmacy .

Propriétés

IUPAC Name

(9Z)-N,N-dimethyl-9-[3-(4-methylpiperazin-1-yl)propylidene]thioxanthene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2S2/c1-24(2)30(27,28)18-10-11-23-21(17-18)19(20-7-4-5-9-22(20)29-23)8-6-12-26-15-13-25(3)14-16-26/h4-5,7-11,17H,6,12-16H2,1-3H3/b19-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBKORZTTCHDGY-UWVJOHFNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2091542
Record name (Z)-Thiothixene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2091542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Thiothixene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015560
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>66.5 [ug/mL] (The mean of the results at pH 7.4), Pratically insoluble in water (cis-, trans- mixture), Very soluble in chloroform; slightly soluble in methanol, acetone (cis-, trans- mixture), Slightly soluble in carbon tetrachloride, 1.39e-02 g/L
Record name SID11532885
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Thiothixene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3402
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Thiothixene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015560
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

White to tan crystals cis-, trans- mixture), White to tan crystalline powder

CAS No.

3313-26-6, 49746-04-5, 5591-45-7
Record name (9Z)-N,N-Dimethyl-9-[3-(4-methyl-1-piperazinyl)propylidene]-9H-thioxanthene-2-sulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3313-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiothixene [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003313266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiothixene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01623
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (Z)-Thiothixene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2091542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-Thiothixene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name THIOTHIXENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7318FJ13YJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Thiothixene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3402
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Thiothixene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015560
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

114-118 °C (cis-, trans- mixture), Crystals. MP: 147.5-149 °C. UV max (methanol): 228, 260, 310 nm (log epsilon 4.6, 4.3, 3.9) /cis-Thiothixene/, MP: 123-124.5 °C. UV max (methanol): 229, 252, 301 nm (log epsilon 4.5, 4.2, 3.9) /trans-Thiothixene/, MP: 158-160.5 °C /Thiothixene dimaleate/, MP: 229 °C /Thiothixene dioxalate/
Record name Thiothixene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3402
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Tert-butyl spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxylate
Tert-butyl spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxylate
Thiothixene
Tert-butyl spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxylate
Tert-butyl spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxylate
Thiothixene
Tert-butyl spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxylate
Tert-butyl spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxylate
Thiothixene
Tert-butyl spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxylate
Tert-butyl spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxylate
Thiothixene
Tert-butyl spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxylate
Tert-butyl spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxylate
Thiothixene
Tert-butyl spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxylate
Tert-butyl spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxylate
Thiothixene

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.